(2E)-N-(2-benzoyl-4-methylphenyl)-3-phenylprop-2-enamide
Description
Properties
IUPAC Name |
(E)-N-(2-benzoyl-4-methylphenyl)-3-phenylprop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19NO2/c1-17-12-14-21(20(16-17)23(26)19-10-6-3-7-11-19)24-22(25)15-13-18-8-4-2-5-9-18/h2-16H,1H3,(H,24,25)/b15-13+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJUDGEAMZZACBQ-FYWRMAATSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)C=CC2=CC=CC=C2)C(=O)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(C=C1)NC(=O)/C=C/C2=CC=CC=C2)C(=O)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Base-Catalyzed Amide Coupling
The most widely reported method involves a two-step sequence:
-
Formation of 2-Benzoyl-4-Methylaniline Intermediate :
-
Enamide Formation :
Key Data :
Palladium-Catalyzed Cross-Coupling (Patent-Derived Method)
A patent describing Panobinostat synthesis provides insights into analogous enamide formation using transition metal catalysis:
-
Reactants : tert-Butyl 4-((E)-2-(methoxycarbonyl)vinyl)benzylcarbamate and 2-(2-methyl-1H-indol-3-yl)ethylamine.
-
Conditions : THF, 65°C, 12 h.
Adaptation for Target Compound :
Replacing the indole-ethylamine with 2-benzoyl-4-methylaniline and optimizing ligand selection (e.g., BINAP) may improve efficiency.
Stereochemical Control and Byproduct Mitigation
E/Z Isomerism Management
The trans (E) configuration is critical for biological activity. Key strategies include:
Impurity Profiling
Common byproducts and remedies:
| Byproduct | Source | Mitigation |
|---|---|---|
| Z-Isomer | Thermal equilibration | Use of radical inhibitors (e.g., BHT) |
| Hydrolysis products | Moisture sensitivity | Anhydrous conditions, molecular sieves |
Alternative Pathways
Reductive Amination Approach
Microwave-Assisted Synthesis
-
Reactants : Pre-formed benzoyl-aniline and cinnamoyl chloride.
-
Conditions : 100 W, 80°C, 15 min.
-
Yield : 76% (reduced reaction time but higher energy input).
Analytical Characterization
Spectroscopic Validation
Chromatographic Purity
Scale-Up Considerations
Solvent Selection
Cost-Benefit Analysis
| Parameter | Amide Coupling | Reductive Amination |
|---|---|---|
| Raw Material Cost | $320/kg | $410/kg |
| Process Time | 8 h | 12 h |
| Yield | 72% | 58% |
Emerging Methodologies
Photochemical Activation
Biocatalytic Approaches
-
Enzyme : Lipase B (immobilized on silica).
-
Conditions : Phosphate buffer (pH 7.0), 37°C.
Critical Challenges and Solutions
Amide Bond Hydrolysis
Chemical Reactions Analysis
Types of Reactions
(2E)-N-(2-benzoyl-4-methylphenyl)-3-phenylprop-2-enamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or quinones.
Reduction: Reduction reactions can convert the amide group to an amine.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of quinones or other oxidized derivatives.
Reduction: Formation of amines or other reduced derivatives.
Substitution: Formation of halogenated, nitrated, or sulfonated derivatives.
Scientific Research Applications
Medicinal Chemistry
Research indicates that (2E)-N-(2-benzoyl-4-methylphenyl)-3-phenylprop-2-enamide may exhibit anti-inflammatory , analgesic , and anticancer properties. Computational studies have suggested its ability to interact with specific biological targets, potentially leading to the development of new therapeutic agents.
Case Studies
- Anti-inflammatory Activity : In vitro assays demonstrated that this compound could inhibit pro-inflammatory cytokines, suggesting its potential as an anti-inflammatory agent.
- Anticancer Properties : Preliminary studies showed that the compound induced apoptosis in cancer cell lines, indicating its potential as a chemotherapeutic agent.
Synthetic Organic Chemistry
The compound serves as a versatile building block in organic synthesis. It can be utilized to create various derivatives and has been employed in the synthesis of other complex molecules.
Synthetic Routes
Several synthetic methods have been developed for producing this compound, including:
- Condensation Reactions : Utilizing amines and carbonyl compounds.
- Enamine Formation : Through reaction with ketones or aldehydes.
Computational Studies
Molecular docking studies have been conducted to predict the binding affinity of this compound to various enzymes and receptors. These computational insights are crucial for understanding its pharmacokinetic properties and optimizing its structure for enhanced activity.
Mechanism of Action
The mechanism of action of (2E)-N-(2-benzoyl-4-methylphenyl)-3-phenylprop-2-enamide involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Antimicrobial Activity
Anti-Inflammatory Activity
Lipophilicity and ADMET
- LogD₇.₄ values : Ranged from −0.0131 (least lipophilic) to 0.9667 (most lipophilic) for analogs .
- Cytotoxicity: Non-toxic analogs (e.g., compound 24 in ) retained activity at ≤20 µM, making them promising for further development .
Computational and Experimental Comparisons
- Principal Component Analysis (PCA) : Revealed structural dissimilarity between nitro-substituted isomers (compounds 17 and 18 in ) and others, aligning with their divergent bioactivities .
- Tanimoto similarity: Highlighted dissimilarity between mono- and di-halogenated isomers (e.g., compounds 11 vs. 12 in ), explaining differences in cytotoxicity .
Biological Activity
The compound (2E)-N-(2-benzoyl-4-methylphenyl)-3-phenylprop-2-enamide is a member of the enamine class, characterized by a conjugated system that includes an amide functional group. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including anti-inflammatory, analgesic, and anticancer properties. The unique structural features of this compound suggest various interactions with biological targets, making it a subject of interest for further research.
Structural Characteristics
The molecular structure of this compound features a phenylpropene backbone with both benzoyl and methyl-substituted phenyl groups attached to the nitrogen atom of the amide. This arrangement is critical for its biological activity.
| Structural Feature | Description |
|---|---|
| Amide Group | Contributes to hydrogen bonding and receptor interactions. |
| Aromatic Rings | Enhance lipophilicity and facilitate binding to biological targets. |
| Conjugated System | Increases stability and potential reactivity with enzymes. |
Anti-inflammatory and Analgesic Properties
Computational studies and experimental assays have indicated that this compound may exhibit significant anti-inflammatory effects. The presence of aromatic rings is believed to enhance its interaction with cyclooxygenase (COX) enzymes, which play a pivotal role in inflammation pathways.
In vitro assays have shown that the compound can reduce the production of pro-inflammatory cytokines, suggesting its potential as an anti-inflammatory agent. Further studies are needed to elucidate the exact mechanisms and confirm these findings in vivo.
Anticancer Potential
The anticancer properties of this compound have also been explored through molecular docking studies, which suggest that it may effectively bind to various cancer-related targets, including kinases involved in cell proliferation and survival. Preliminary data indicate that this compound can induce apoptosis in cancer cell lines, highlighting its potential as a therapeutic agent against certain types of cancer.
Case Studies
Recent research has focused on similar compounds within the cinnamamide family, which share structural similarities with this compound:
- S(+)-(2E)-N-(2-Hydroxypropyl)-3-Phenylprop-2-Enamide (KM-568) :
- Cinnamamide Derivatives :
Pharmacokinetics and Toxicity
Understanding the pharmacokinetic profile of this compound is crucial for its development as a therapeutic agent. Computational models predict favorable absorption and distribution characteristics; however, empirical data regarding metabolism and excretion are still required.
Toxicity evaluations indicate that similar compounds within the cinnamamide class exhibit low cytotoxicity at therapeutic concentrations, suggesting a potentially safe profile for this compound .
Q & A
Q. What are the standard synthetic routes for (2E)-N-(2-benzoyl-4-methylphenyl)-3-phenylprop-2-enamide?
- Methodological Answer : The compound is typically synthesized via coupling reactions. For example, a modified Ullmann coupling or acid chloride-mediated amidation can be employed. In a representative protocol:
React 2-benzoyl-4-methylaniline with cinnamoyl chloride in dry dichloromethane under nitrogen.
Use a base like triethylamine to neutralize HCl byproducts.
Purify via column chromatography (silica gel, hexane/ethyl acetate gradient).
Key challenges include regioselectivity and steric hindrance from the benzoyl group. Yield optimization often requires temperature control (0–5°C) and excess acylating agents .
Q. Which analytical techniques are critical for characterizing this compound?
- Methodological Answer :
- Single-crystal X-ray diffraction (SCXRD) : Resolve stereochemistry and confirm the (2E) configuration. Use SHELXL for refinement .
- NMR spectroscopy : H and C NMR verify aromatic proton environments (e.g., δ 7.2–8.1 ppm for benzoyl protons) and trans-alkene coupling ( Hz).
- HPLC-PDA : Assess purity (>98%) with a C18 column and acetonitrile/water mobile phase .
Advanced Research Questions
Q. How to design experiments evaluating anti-inflammatory activity of this compound?
- Methodological Answer :
- In vitro assays :
- NF-κB inhibition : Use LPS-stimulated RAW 264.7 macrophages; measure luciferase reporter activity. Include prednisone as a positive control .
- TNF-α suppression : ELISA quantification of cytokine levels.
- Mechanistic studies :
- Perform Western blotting for IκBα degradation and MAPK phosphorylation.
- Note: Contradictions in mechanism (e.g., lack of IκBα/MAPK modulation) may require orthogonal assays like RNA-seq to identify alternative pathways .
Q. How to resolve discrepancies in reported bioactivity data across studies?
- Methodological Answer :
- Control variables : Check cell lines (e.g., primary vs. immortalized), solvent (DMSO concentration ≤0.1%), and endotoxin levels in reagents.
- Orthogonal assays : If MIC values conflict, use time-kill assays (e.g., CFU counts over 24 hours) or biofilm disruption tests (crystal violet staining) .
- Meta-analysis : Compare substituent effects (e.g., electron-withdrawing groups on the phenyl ring enhance anti-staphylococcal activity) .
Q. What strategies guide structure-activity relationship (SAR) studies for this scaffold?
- Methodological Answer :
- Substituent variation : Modify the benzoyl or phenyl groups (e.g., halogenation, trifluoromethyl).
- Bioisosteric replacement : Replace the amide with thioamide or sulfonamide groups.
- Computational docking : Use AutoDock Vina to predict binding to targets like NF-κB or bacterial topoisomerases.
Table 1 : SAR Trends in N-Arylcinnamamides (Adapted from )
| Substituent Position | Functional Group | Bioactivity (MIC, μM) |
|---|---|---|
| 3,5-(CF₃)₂ | Trifluoromethyl | 22.27 (S. aureus) |
| 3-Cl | Chlorine | 27.38 (M. tuberculosis) |
| 2,6-Br₂ | Bromine | 16.58 (B. sorokiniana) |
Q. How to model hydrogen bonding and crystal packing for this compound?
- Methodological Answer :
- SCXRD analysis : Refine data with SHELXL; generate ORTEP diagrams using Olex2 or Mercury .
- Graph-set analysis : Identify motifs (e.g., R₂²(8) rings from N–H···O bonds) using Etter’s rules .
- Hirshfeld surface analysis : Quantify intermolecular interactions (e.g., π-π stacking contributes 12–15% to crystal stability) .
Q. What methodologies assess synergistic effects with clinical antibiotics?
- Methodological Answer :
- Checkerboard assay : Combine with vancomycin or ciprofloxacin; calculate fractional inhibitory concentration (FIC) indices.
- Time-kill kinetics : Monitor CFU reduction over 24 hours; synergy is indicated by ≥2-log decrease vs. individual agents .
Q. How to address solubility and stability challenges in biological assays?
- Methodological Answer :
- Solubility enhancement : Use co-solvents (e.g., PEG-400) or nanoformulation (liposomes).
- Stability testing :
- HPLC stability-indicating methods : Monitor degradation under UV light or pH stress.
- DSC/TGA : Determine thermal stability (decomposition onset >200°C) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
